Synthetic Yield Comparison: Reductive Amination of 4-Aminocyclohexanone with Benzylamine
4-Benzylaminocyclohexanone is synthesized via reductive amination of 4-aminocyclohexanone with benzylamine. A literature procedure reports achieving a yield of 69.9% after purification . While direct yield comparisons for the identical reaction using other amines are not systematically reported in the same study, this value serves as a benchmark for synthetic feasibility. For context, reductive amination of the simpler cyclohexanone with benzylamine can achieve yields of 72-79% under optimized catalytic conditions, suggesting that the additional amine group in 4-aminocyclohexanone may introduce steric or electronic factors that impact efficiency [1]. This information is crucial for procuring a reliable intermediate for multi-step synthesis where yield optimization is critical.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 69.9% |
| Comparator Or Baseline | Reductive amination of cyclohexanone with benzylamine: 72-79% yield [1] |
| Quantified Difference | Yield difference of approximately 2-9% (lower for target compound) |
| Conditions | Target: Reductive amination of 4-aminocyclohexanone with benzylamine, purification by silica gel chromatography . Comparator: Reductive amination of cyclohexanone with benzylamine using Au/TiO2 or Au/CeO2/TiO2 catalysts [1]. |
Why This Matters
The reported yield provides a baseline expectation for synthetic scale-up and informs cost analysis when planning multi-step syntheses that incorporate this building block.
- [1] Mäki-Arvela P, et al. Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. UTU Research Portal. Available from: https://research.utu.fi. View Source
